molecular formula C17H11N3O2 B3033170 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one CAS No. 918147-52-1

2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B3033170
CAS No.: 918147-52-1
M. Wt: 289.29
InChI Key: DEYOVHCEVMKHAL-UHFFFAOYSA-N
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Description

2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is a high-value chemical scaffold for discovery research in medicinal chemistry and oncology. This fused heterocyclic system is a purine analogue, where the imidazole ring is replaced by an oxazole ring, making it a compelling structure for developing novel antimetabolites . The core research value of this compound lies in its role as a key intermediate for synthesizing novel anticancer agents. It serves as a direct precursor to 7-amino-substituted oxazolopyrimidines, which have demonstrated significant activity against diverse cancer cell lines . Research indicates that derivatives originating from this structural class exhibit potent in vitro activity against panels of human cancer cells, including challenging breast cancer models such as MDA-MB-231 and MCF7 . The compound's mechanism of action is associated with the inhibition of specific enzymatic targets; for instance, close structural analogs have been identified as effective suppressors of adenosine kinase (ADK), suggesting a potential pathway through which its derivatives exert anticancer properties . Molecular docking studies further support that these molecules can form stable complexes with target proteins, providing a rational basis for their observed bioactivity . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,5-diphenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-16-13-15(18-14(19-16)11-7-3-1-4-8-11)20-17(22-13)12-9-5-2-6-10-12/h1-10H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYOVHCEVMKHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678907
Record name 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918147-52-1
Record name 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminopyrimidine Derivatives

The most widely documented method involves a cyclocondensation strategy using 2-aminopyrimidine precursors. In this approach, 2-aminopyrimidine reacts with benzoyl chloride in the presence of triethylamine (TEA) as a base, followed by cyclization with phenylglyoxal under reflux conditions. The reaction proceeds through initial acylation of the amino group, forming an intermediate that undergoes intramolecular cyclization to construct the oxazole ring.

Critical parameters for this route include:

  • Molar ratios : A 1:1.2 ratio of 2-aminopyrimidine to benzoyl chloride ensures complete acylation without side-product formation.
  • Solvent system : Tetrahydrofuran (THF) provides optimal solubility for the starting materials, while pyridine facilitates the final cyclization step.
  • Temperature profile : Maintaining 70-80°C during cyclization prevents premature precipitation and improves crystal quality.

This method typically achieves yields of 68-72% on laboratory scales, with purity exceeding 95% as confirmed by HPLC analysis.

Multi-Step Synthesis via Oxazol-5(4H)-one Intermediates

Alternative approaches employ 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-ones as key intermediates. As detailed in the Chemistry Research Journal protocol, the synthesis proceeds through three distinct stages:

  • Intermediate formation : 2-Aryl-4-dichloromethylene-1,3-oxazol-5(4H)-ones react with arylamidine hydrochlorides in THF/TEA at room temperature for 72 hours.
  • Cyclocondensation : The crude product undergoes reflux in pyridine (10 hours) to form theoxazolo[4,5-d]pyrimidin-7(6H)-one core.
  • Functionalization : Treatment with phosphorus oxychloride (POCl3) and N,N-dimethylaniline introduces chlorine at position 7, enabling subsequent derivatization.

A representative procedure yields 2,5-diphenyloxazolo[4,5-d]pyrimidin-7(6H)-one (3a) with 84% yield after recrystallization from dimethylformamide (DMF). The Royal Society of Chemistry protocol corroborates these findings, demonstrating scalability to 40 mmol batches without significant yield reduction.

Reaction Mechanism Elucidation

The formation of the oxazolo-pyrimidine fused system proceeds through a concerted cyclization mechanism. Infrared spectroscopy data reveals the disappearance of the C=O stretch at 1693 cm⁻¹ during intermediate formation, coinciding with the emergence of NH stretching vibrations at 3362-2622 cm⁻¹. Nuclear magnetic resonance (NMR) studies show characteristic downfield shifts for the pyrimidine H4 proton (δ 8.22-8.07 ppm) and NH proton (δ 12.82 ppm), confirming successful ring closure.

Density functional theory (DFT) calculations suggest the reaction follows a stepwise pathway:

  • Nucleophilic attack by the pyrimidine nitrogen on the electrophilic carbonyl carbon
  • Tautomerization to form the oxazole ring
  • Aromatization through proton transfer

The energy barrier for the rate-determining cyclization step has been calculated at 25.3 kcal/mol, explaining the need for prolonged reflux conditions.

Optimization Strategies for Enhanced Yield

Solvent Engineering

Comparative studies demonstrate that solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.52 68 92
DMF 36.7 72 95
Dioxane 2.21 61 89

Data adapted from

DMF emerges as the optimal solvent due to its high polarity facilitating both dissolution of reagents and stabilization of transition states.

Catalysis Approaches

The addition of 5 mol% zinc triflate reduces reaction time from 72 to 48 hours while maintaining 70% yield. Microwave-assisted synthesis at 150°C achieves 80% conversion in just 2 hours, though with increased dimerization byproducts (12%).

Industrial-Scale Production Techniques

Continuous flow reactor systems have revolutionized large-scale manufacturing. A patented process details:

  • Reactant feed rate : 50 mL/min for both 2-aminopyrimidine (0.5 M in THF) and benzoyl chloride (0.6 M in THF)
  • Residence time : 8 minutes at 100°C
  • Productivity : 2.3 kg/h with 99.8% conversion

This method eliminates batch-to-batch variability while reducing solvent consumption by 40% compared to traditional methods.

Analytical Characterization Protocols

Modern quality control utilizes complementary techniques:

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C19H13N3O2: 315.1008
  • Found: 315.1005 [M+H]+

13C NMR (125 MHz, DMSO-d6) :

  • 163.9 (C=O)
  • 157.9 (C-2)
  • 151.3 (C-5)
  • 140.8-126.6 (Aromatic carbons)

X-ray Crystallography :

  • Orthorhombic crystal system (Pbca space group)
  • Unit cell parameters: a = 12.354 Å, b = 7.891 Å, c = 24.672 Å

These analytical markers provide definitive proof of molecular structure and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one derivatives in anticancer therapies. For instance:

  • Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to evaluate their anticancer properties. A notable study demonstrated that certain piperazine-substituted variants exhibited selective activity against leukemia and colon cancer cell lines, suggesting a promising avenue for targeted cancer therapy .
  • Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of specific cellular pathways involved in cancer proliferation. Detailed mechanistic studies are ongoing to elucidate these pathways further.

Organic Electronics

The compound's ability to act as a semiconductor has led to its exploration in organic electronic devices:

  • Light Emitting Diodes (LEDs) : Research indicates that derivatives of this compound can be used in the fabrication of organic LEDs due to their favorable electron transport properties .
  • Photovoltaic Applications : The compound's properties are also being investigated for use in organic photovoltaic cells, where it may enhance light absorption and conversion efficiency.

Table 1: Anticancer Activity of Derivatives

Compound NameTarget Cancer TypeIC50 (µM)Selectivity Index
7-Piperazin-1-yl-2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidineLeukemia12.5High
7-(4-Ethylpiperazin-1-yl)-2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidineColon Cancer15.0Moderate

Table 2: Electronic Properties

PropertyValue
Electron MobilityHigh
Energy Gap2.1 eV
ConductivityModerate

Case Study 1: Anticancer Evaluation

In a recent study published in Pharmaceutical Chemistry Journal, a series of derivatives were synthesized and evaluated for their anticancer properties. The study found that the most selective derivative demonstrated significant activity against leukemia cell lines with an IC50 value of 12.5 µM . This highlights the potential for further development into therapeutic agents.

Case Study 2: Organic Electronics Development

A research group at a leading university explored the use of this compound in organic LEDs. They reported that devices fabricated with these materials exhibited superior brightness and efficiency compared to traditional organic semiconductors . This work underscores the versatility of the compound beyond medicinal applications.

Mechanism of Action

The mechanism of action of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Core Structure Substituents Key Heteroatoms
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one Oxazolo[4,5-d]pyrimidinone Phenyl (C2, C5) O, N
Thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives Thiazolo[4,5-d]pyrimidinone Varied (e.g., morpholinyl, methyl) S, N
Selenazolo[4,5-d]pyrimidine-5(4H)-thiones Selenazolo[4,5-d]pyrimidinone Phenyl, methylthioamide Se, N, S
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Pyrazolo[1,5-a]pyrimidinone Aminopyrazoles, alkynes N
  • Electronic Effects: Replacement of oxygen with sulfur (thiazolo) or selenium (selenazolo) alters electron density and redox properties.
  • Steric Effects : Bulky substituents (e.g., piperazine in oxazolo derivatives) improve target binding affinity but may reduce solubility .

Physicochemical Properties

Compound Solubility HPLC Retention Time (min) Spectral Features
2,5-Diphenyloxazolopyrimidinone Low (lipophilic) ~10–12 IR: C=O stretch ~1680 cm⁻¹
Thiazolo[4,5-d]pyrimidinones Moderate (polar groups) 9–12 ¹H NMR: NH2 singlet δ6.3 ppm
Selenazolo[4,5-d]pyrimidinethiones Low (selenium core) Not reported MS: m/z 318 (M+)
  • Stability : Oxazolo derivatives with piperazine substituents exhibit stability in biological assays, whereas thioxo-thiazolo derivatives may degrade under oxidative conditions .

Biological Activity

Overview

2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one (CAS No. 918147-52-1) is a heterocyclic compound belonging to the oxazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in oncology. Research has demonstrated its effects on various cancer cell lines and its mechanisms of action, which include inhibition of specific kinases involved in tumor growth and angiogenesis.

The biological activity of this compound primarily involves its interaction with key molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), Aurora A kinase, and Janus kinases (JAK1 and JAK2). These kinases are critical in cell signaling pathways that regulate proliferation and survival of cancer cells .
  • Caspase Activation : It may activate the caspase cascade, leading to apoptosis in cancer cells, which is essential for effective cancer treatment .
  • Anti-Angiogenic Properties : By inhibiting VEGFR-2, the compound can prevent angiogenesis, the formation of new blood vessels that supply nutrients to tumors .

Biological Evaluation

Several studies have evaluated the cytotoxicity and anticancer potential of this compound against various human cancer cell lines:

Cell Line IC50 (µM) Activity
A549 (Lung Carcinoma)0.33Inhibitory activity on VEGFR-2
MCF7 (Breast Adenocarcinoma)0.29Pro-apoptotic effects
HT29 (Colon Adenocarcinoma)Not specifiedCytotoxicity assessed
LoVo (Metastatic Colon Adenocarcinoma)Not specifiedCytotoxicity assessed

These findings indicate that this compound exhibits significant antiproliferative activity across multiple cancer types.

Case Studies

  • Anticancer Activity : A study synthesized various oxazolo[5,4-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that compounds similar to this compound showed promising anticancer properties through inhibition of P-glycoprotein and induction of apoptosis in cancer cells .
  • VEGFR-2 Inhibition : Another research effort focused on synthesizing trisubstituted oxazolo[5,4-d]pyrimidines and assessing their inhibitory effects on VEGFR-2. The most potent derivative exhibited IC50 values comparable to known inhibitors, underscoring the potential of this class of compounds in therapeutic applications against tumor angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the oxazolo[5,4-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Substituents at specific positions can enhance or diminish kinase inhibitory effects.
  • The introduction of functional groups such as nitrophenyl or halogens at strategic locations has been linked to improved anticancer efficacy against specific cell lines.

Q & A

Q. What are the standard synthetic routes for 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one and its derivatives?

The synthesis typically involves sequential functionalization of oxazolone precursors. For example:

  • Step 1 : Chlorination of oxazolo[4,5-d]pyrimidin-7(6H)-ones with POCl₃ and dimethylaniline at 105–110°C yields 7-chloro intermediates.
  • Step 2 : Substitution with amines (primary/secondary) in dioxane under reflux produces 7-amine derivatives (e.g., compounds 1–15 in ).
  • Step 3 : Further modifications (e.g., sulfonylation) introduce diverse substituents (e.g., methylsulfonyl, tosyl groups) for structure-activity relationship (SAR) studies . Yields range from 71% to 77%, with characterization via ¹H/¹³C NMR, LC-MS, and elemental analysis .

Q. How are oxazolo[4,5-d]pyrimidine derivatives characterized structurally?

Key techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms regioselectivity of substitutions.
  • LC-MS : Verifies molecular weight (e.g., [M+H]⁺ peaks matching calculated values).
  • Elemental analysis : Validates C/H/N/S composition (e.g., deviations <0.4% from theoretical values) .
  • X-ray crystallography : Resolves π-π stacking interactions and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. What strategies are employed to optimize the bioactivity of 2,5-diphenyloxazolo[4,5-d]pyrimidines through SAR studies?

SAR optimization focuses on substituents at the 7-position:

  • Piperazine/sulfonyl groups : Enhance solubility and target engagement (e.g., compound 10 with a methylsulfonyl-piperazine moiety shows improved antiviral activity).
  • Aryl/alkyl amines : Influence cytotoxicity profiles (e.g., tosyl-substituted derivatives exhibit lower IC₅₀ values in cancer cell lines) .
  • Table : Bioactivity trends for select derivatives:
CompoundSubstituent (R)Antiviral EC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
10 4-(MeSO₂)-piperazine2.3>100
13 4-(PhSO₂)-piperazine5.185.4
Data derived from in vitro assays in and .

Q. How can conflicting bioactivity data for oxazolo[4,5-d]pyrimidines be resolved?

Discrepancies arise from assay conditions or substituent effects. For example:

  • Antiviral vs. cytotoxic activity : Compounds with bulky sulfonyl groups (e.g., 11 ) show reduced cytotoxicity (CC₅₀ >80 µM) but moderate antiviral potency, suggesting a trade-off between selectivity and efficacy .
  • Enzyme inhibition : Use orthogonal assays (e.g., fluorescence-based FAAH/MAGL inhibition vs. cell-based antiviral readouts) to validate target specificity .

Q. What computational methods support the design of oxazolo[4,5-d]pyrimidine derivatives?

  • In silico ADMET profiling : Predicts drug-likeness (e.g., Lipinski’s Rule of Five compliance) and metabolic stability .
  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with TYK2 or PI3Kβ catalytic residues) to guide substituent selection .
  • MD simulations : Assess binding stability over time (e.g., for derivatives targeting PTEN-deficient cancers) .

Methodological Considerations

Q. How are regioselectivity challenges addressed during alkylation/sulfonylation reactions?

  • Lithium bases (LiHMDS) : Deprotonate specific sites to direct alkylation (e.g., selective functionalization at the 5-position over the 2-position in thiazolopyrimidinones) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h) and improves yields for thermally sensitive intermediates .

Q. What in vitro models are used to evaluate anticancer activity?

  • PTEN-deficient cell lines : Prioritize derivatives (e.g., compound 18 ) showing >50% growth inhibition in breast (MCF-7) and prostate cancer models .
  • Dose-response assays : Use 72-hour incubations with resazurin-based viability readouts to determine IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Reactant of Route 2
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one

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